1H-1,2,4-Triazole-5-carboxylic acid, 3-(3-bromophenyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole-5-carboxylic acid, 3-(3-bromophenyl)-, ethyl ester is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a bromophenyl group and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole-5-carboxylic acid, 3-(3-bromophenyl)-, ethyl ester typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction using bromobenzene derivatives.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazole-5-carboxylic acid, 3-(3-bromophenyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction may yield phenyl derivatives.
Scientific Research Applications
1H-1,2,4-Triazole-5-carboxylic acid, 3-(3-bromophenyl)-, ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-5-carboxylic acid, 3-(3-bromophenyl)-, ethyl ester involves its interaction with specific molecular targets. The bromophenyl group and the triazole ring play crucial roles in its binding to enzymes and receptors. The compound can inhibit certain enzymatic activities, leading to its biological effects. For example, it may inhibit the biosynthesis of strigolactones, which are plant hormones involved in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
- 1H-1,2,4-Triazole-5-carboxylic acid, 3-phenyl-, ethyl ester
- 1H-1,2,4-Triazole-5-carboxylic acid, 3-(4-bromophenyl)-, ethyl ester
- 1H-1,2,4-Triazole-5-carboxylic acid, 3-(3-chlorophenyl)-, ethyl ester
Uniqueness
1H-1,2,4-Triazole-5-carboxylic acid, 3-(3-bromophenyl)-, ethyl ester is unique due to the presence of the bromophenyl group at the 3-position of the triazole ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1089179-34-9 |
---|---|
Molecular Formula |
C11H10BrN3O2 |
Molecular Weight |
296.12 g/mol |
IUPAC Name |
ethyl 3-(3-bromophenyl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C11H10BrN3O2/c1-2-17-11(16)10-13-9(14-15-10)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3,(H,13,14,15) |
InChI Key |
JHTTVLCBMUKLJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.